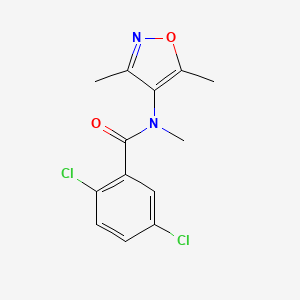![molecular formula C13H12ClNO B7585180 1-[2-(2-Chlorophenyl)ethyl]pyridin-2-one](/img/structure/B7585180.png)
1-[2-(2-Chlorophenyl)ethyl]pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-Chlorophenyl)ethyl]pyridin-2-one, commonly known as CPEP, is a compound that belongs to the class of pyridones. It has been extensively studied for its potential use in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of CPEP is not fully understood, but it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. This leads to an increase in the inhibitory neurotransmitter GABA, which can reduce the activity of neurons and decrease pain and inflammation.
Biochemical and Physiological Effects
CPEP has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, CPEP has been shown to reduce the activity of COX-2, an enzyme involved in the production of prostaglandins, which are involved in pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CPEP in lab experiments is its potential as a therapeutic agent. Its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of chronic pain and inflammation. Additionally, CPEP has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. However, one limitation of using CPEP in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of CPEP as a therapeutic agent.
Direcciones Futuras
There are many potential future directions for the study of CPEP. One area of research could focus on the development of CPEP derivatives with improved efficacy and safety profiles. Additionally, further studies could investigate the potential use of CPEP in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, studies could investigate the potential use of CPEP in combination with other therapeutic agents to enhance its efficacy.
Métodos De Síntesis
CPEP can be synthesized through a variety of methods, including the reaction of 2-chloroacetophenone with pyridine-2-carboxaldehyde in the presence of a base. The resulting product is purified through recrystallization to obtain pure CPEP. Other methods include the reaction of pyridine-2-carboxylic acid with 2-chloroethylamine hydrochloride in the presence of a coupling agent.
Aplicaciones Científicas De Investigación
CPEP has been used in scientific research for its potential as a therapeutic agent. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, CPEP has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
1-[2-(2-chlorophenyl)ethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-12-6-2-1-5-11(12)8-10-15-9-4-3-7-13(15)16/h1-7,9H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAOXWYAKQNXFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN2C=CC=CC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2,6-Dimethylphenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7585122.png)



![2-[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B7585168.png)

![N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide](/img/structure/B7585197.png)
![1-[3-(3-Thiophen-3-yl-1,2,4-oxadiazol-5-yl)phenyl]-1,3-diazinan-2-one](/img/structure/B7585207.png)

